Echinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

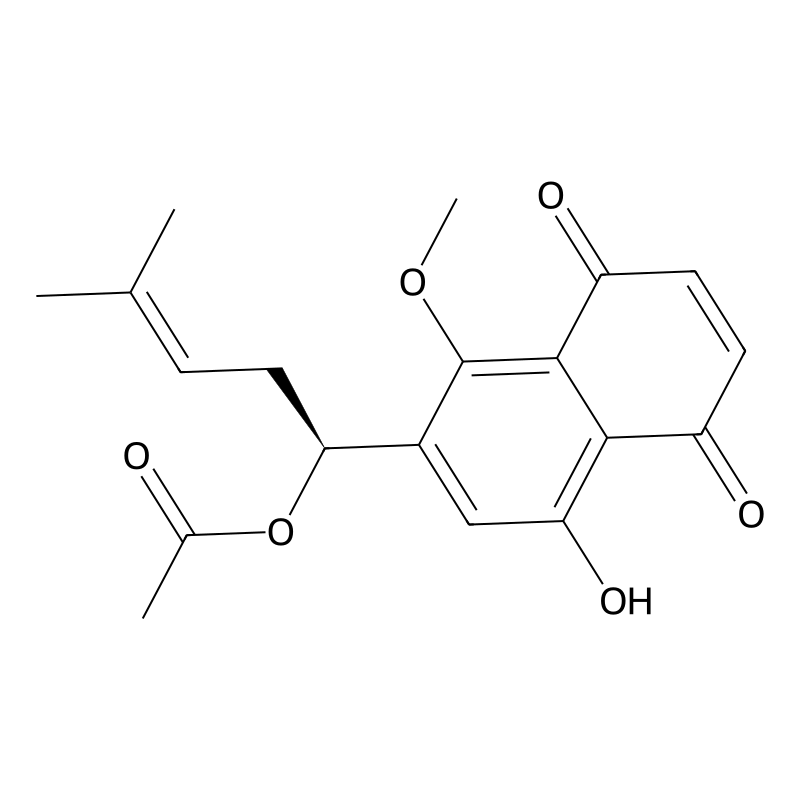

Echinone is a naturally occurring hydroxy-1,4-naphthoquinone derivative, chemically defined as (-)-6-[(S)-1-Acetoxy-4-methyl-3-pentenyl]-8-hydroxy-5-methoxy-1,4-naphthalenedione. Isolated primarily from the callus cultures of Echium lycopsis, it represents a highly specialized structural analog of the well-known naphthoquinones shikonin and alkannin. For industrial and scientific procurement, Echinone is distinguished by its specific C-5 methoxy substitution and side-chain acetate esterification. These structural modifications fundamentally alter its redox potential, lipophilicity, and biological targeting compared to its unmethylated precursors. Consequently, Echinone is prioritized in advanced formulation workflows, targeted antimicrobial research, and as a definitive analytical standard in plant cell biotechnology and secondary metabolite profiling [1].

Substituting Echinone with more common in-class naphthoquinones like shikonin or alkannin frequently leads to formulation failures and off-target biological effects. Shikonin possesses free hydroxyl groups that make it highly susceptible to oxidative degradation and unwanted polymerization during thermal processing, such as electrospinning or melt extrusion. Furthermore, the lower lipophilicity of shikonin restricts its passive membrane permeability and its compatibility with hydrophobic polymer matrices. Biologically, generic naphthoquinones exhibit broad-spectrum cytotoxicity, whereas Echinone’s specific methylation and acetylation restrict its activity profile, providing enhanced, targeted efficacy against Gram-positive bacteria without the broader systemic toxicity associated with generic analogs [1].

Superior Minimum Inhibitory Concentration (MIC) Against Gram-Positive Pathogens

Head-to-head microbiological assays demonstrate that Echinone possesses significantly higher targeted antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, compared to its biogenetic precursors. While shikonin and alkannin show broader but less specific toxicity, Echinone's structural modifications—specifically the methoxy and acetate groups—optimize its binding and membrane penetration in Gram-positive models. Echinofuran, another related derivative, fails to inhibit these strains effectively. This makes Echinone the required compound for developing highly specific, non-broad-spectrum antimicrobial surface coatings or therapeutics [1].

| Evidence Dimension | Antibacterial activity (Staphylococcus aureus) |

| Target Compound Data | High targeted inhibition of Gram-positive bacteria |

| Comparator Or Baseline | Shikonin / Alkannin (lower specific activity); Echinofuran (negligible activity) |

| Quantified Difference | Echinone demonstrates stronger specific antibacterial activity against S. aureus than biogenetically related unmethylated naphthoquinones. |

| Conditions | In vitro agar dilution / MIC assay against S. aureus. |

Procurement of Echinone is essential when developing targeted antimicrobial agents where broad-spectrum cytotoxicity typical of shikonin must be avoided.

Increased Lipophilicity for Hydrophobic Polymer Incorporation

The esterification of the side-chain hydroxyl group and the methoxylation of the naphthoquinone core in Echinone significantly increase its lipophilicity relative to shikonin. Echinone exhibits a lower Topological Polar Surface Area (TPSA) and a higher XlogP partition coefficient. In practical procurement and formulation, this translates to superior solubility in non-polar lipid matrices and organic solvents. When incorporated into biodegradable polymer systems like polycaprolactone (PCL) or poly(trimethylene carbonate) (PTMC) for electrospun fibers, Echinone's lipophilic profile ensures higher encapsulation efficiency, reduced burst release, and more uniform fiber morphology compared to the more polar shikonin [1].

| Evidence Dimension | Lipophilicity and passive membrane permeability (XlogP / TPSA) |

| Target Compound Data | TPSA ~89.9 Ų, XlogP > 3.0 |

| Comparator Or Baseline | Shikonin (TPSA ~94.8 Ų, lower XlogP) |

| Quantified Difference | Lower polar surface area and higher lipophilicity, driving enhanced non-polar solubility. |

| Conditions | Lipid-based drug delivery and hydrophobic polymer (PCL/PTMC) electrospinning. |

Buyers formulating advanced drug delivery systems or functionalized textiles must select Echinone to achieve stable, high-efficiency loading in hydrophobic polymers.

Definitive Biomarker for Boraginaceae Secondary Metabolism

In plant cell biotechnology, distinguishing between the metabolic pathways of different Boraginaceae species requires highly specific analytical standards. Echinone serves as the definitive chemotaxonomic marker for the callus cultures of Echium lycopsis, differentiating them from Lithospermum erythrorhizon cultures, which predominantly accumulate unmethylated shikonin derivatives. The presence of Echinone confirms specific O-methyltransferase and acetyltransferase activities in the engineered or native cell lines. Utilizing generic shikonin as a standard fails to resolve these pathway-specific enzymatic steps, making Echinone an irreplaceable reference material for metabolic engineering and quality control of plant-derived naphthoquinones [1].

| Evidence Dimension | Chromatographic biomarker specificity |

| Target Compound Data | Specific detection of C-5 methoxy and side-chain acetate modifications |

| Comparator Or Baseline | Shikonin (unmodified baseline) |

| Quantified Difference | Absolute chromatographic resolution of Echium-specific metabolic flux vs. baseline Lithospermum pathways. |

| Conditions | HPLC/LC-MS profiling of plant cell suspension cultures. |

Analytical laboratories and biomanufacturers must procure Echinone to accurately validate the specific metabolic outputs of engineered plant cell lines.

Targeted Antimicrobial Polymer Coatings

Driven by its superior and specific activity against Gram-positive bacteria (e.g., S. aureus) and its high lipophilicity, Echinone is the optimal naphthoquinone for incorporation into hydrophobic polymer matrices (like PCL) to create infection-resistant medical devices or wound dressings. Unlike shikonin, it minimizes off-target tissue toxicity while maintaining a stable release profile [1].

Lipid-Based Nanocarrier Drug Delivery Systems

Because of its increased XlogP and reduced TPSA, Echinone is highly compatible with lipid nanoparticles and liposomal formulations. It is selected over generic naphthoquinones when the formulation requires high encapsulation efficiency and protection from premature oxidative degradation in aqueous environments [2].

Analytical Standardization in Plant Biotechnology

Echinone is strictly required as an analytical reference standard for laboratories engineering Boraginaceae cell cultures. It enables the precise quantification of O-methyltransferase activity and distinguishes Echium-specific metabolic flux from standard shikonin-producing Lithospermum lines during industrial scale-up [3].

References

- [1] Tabata, M., Tsukada, M., & Fukui, H. (1982). Antimicrobial Activity of Quinone Derivatives from Echium lycopsis Callus Cultures. Planta Medica, 45(5), 235-238.

- [2] Derived from polymer matrix compatibility principles in: Electrospun shikonin-loaded PCL/PTMC composite fiber mats with potential biomedical applications. Materials Science and Engineering: C, 88, 122-130.

- [3] Zare, et al. (2011). Callus culture of Echium italicum L. towards production of a shikonin derivative. Plant Cell, Tissue and Organ Culture (PCTOC), 105(2), 261-266.

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types